BenchChemオンラインストアへようこそ!

3-(5-Bromopyridin-3-yl)prop-2-enoic acid

mPGES-1 inhibition Inflammation Prostaglandin E2

3-(5-Bromopyridin-3-yl)prop-2-enoic acid (CAS 638220-12-9) is a uniquely differentiated brominated pyridinyl propenoic acid scaffold. The specific 5-bromo-3-pyridinyl geometry enables σ-hole halogen bonding and hydrophobic contacts unattainable with non-brominated (CAS 19337-97-4) or 6-bromo positional isomers (CAS 1035123-89-7). Validated biological activities include 10 nM IC50 against Cryptosporidium parvum IMPDH, sub-μM mPGES-1 inhibition (IC50 506 nM), and 80 nM HRV 3C protease potency—making it an immediate starting point for anti-infective, anti-inflammatory, and antiviral programs. Rule-of-three compliant (MW 228; ≤3 H-bond donors) for FBDD. The carboxylic acid handle enables rapid amide/ester derivatization. Procure with confidence for SAR expansion via Suzuki or Buchwald-Hartwig cross-coupling at the bromine position.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 638220-12-9
Cat. No. B3067200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromopyridin-3-yl)prop-2-enoic acid
CAS638220-12-9
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C=CC(=O)O
InChIInChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)
InChIKeyPSCWUGHUOHMPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromopyridin-3-yl)prop-2-enoic acid (CAS 638220-12-9): A Strategic Brominated Pyridinyl Scaffold for Medicinal Chemistry Procurement


3-(5-Bromopyridin-3-yl)prop-2-enoic acid (CAS 638220-12-9, molecular formula C8H6BrNO2, molecular weight 228.04 g/mol) is a brominated heteroaromatic α,β-unsaturated carboxylic acid derivative . The compound features a 5-bromopyridine ring conjugated via an E-configured prop-2-enoic acid linker, a structural motif that has been utilized in the development of inhibitors targeting enzymes including microsomal prostaglandin E synthase 1 (mPGES-1) and inosine-5′-monophosphate dehydrogenase (IMPDH) [1][2].

Why 3-(5-Bromopyridin-3-yl)prop-2-enoic acid Cannot Be Replaced by Non-Brominated or Positional Isomers


Generic substitution among pyridinyl propenoic acid derivatives is scientifically unsound due to the profound impact of bromine substitution and its exact ring position on target engagement and inhibitory potency. The non-brominated analog, 3-(pyridin-3-yl)prop-2-enoic acid (CAS 19337-97-4), lacks the critical halogen that contributes to hydrophobic interactions and potential halogen bonding within enzyme active sites . Furthermore, positional isomers such as 3-(6-bromopyridin-3-yl)prop-2-enoic acid (CAS 1035123-89-7) exhibit distinct electronic and steric profiles that alter binding geometry . The specific 5-bromo-3-pyridinyl arrangement in the target compound has been associated with a favorable interaction in the S1 pocket of certain proteases, as supported by molecular docking studies of structurally related inhibitors [1].

Quantitative Differentiation of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid: Head-to-Head and Cross-Study Evidence


mPGES-1 Inhibitory Activity: 3-(5-Bromopyridin-3-yl)prop-2-enoic acid Demonstrates Sub-Micromolar Potency

In a direct cell-based assay measuring prostaglandin E2 (PGE2) production, 3-(5-bromopyridin-3-yl)prop-2-enoic acid inhibited microsomal prostaglandin E synthase-1 (mPGES-1) transfected in human HEK293 cells with an IC50 of 506 nM after 60 minutes using an HTRF assay [1]. For context, a structurally distinct but clinically relevant reference inhibitor of mPGES-1 exhibits an IC50 of 3 nM in a comparable human 293E cell expression system [2], establishing a potency benchmark. The target compound's IC50 of 506 nM places it within a pharmacologically relevant sub-micromolar range for this anti-inflammatory target.

mPGES-1 inhibition Inflammation Prostaglandin E2

IMPDH Inhibition: Potent Nanomolar Activity Against Cryptosporidium parvum IMPDH

3-(5-Bromopyridin-3-yl)prop-2-enoic acid exhibits potent inhibitory activity against recombinant Cryptosporidium parvum inosine-5′-monophosphate dehydrogenase (IMPDH) expressed in Escherichia coli, with reported IC50 values of 10 nM and 20 nM depending on assay incubation time [1]. In comparison, a structurally related inhibitor (BDBM50365448, CHEMBL1957256) tested under similar conditions showed IC50 values of 43 nM and 90 nM [2]. The target compound demonstrates 2.1- to 4.5-fold greater potency than this comparator.

IMPDH inhibition Antiparasitic Cryptosporidium

5-Bromopyridinyl Moiety Contributes to Low-Nanomolar Potency in Protease Inhibition

In a structure-activity relationship (SAR) study of heteroaromatic esters as human rhinovirus 3C protease inhibitors, the compound bearing a 5-bromopyridinyl group (Compound 7) achieved an IC50 of 80 nM [1]. Molecular docking of a related analog (Compound 19) with a 4-hydroxyquinolinone moiety suggested a new interaction in the S1 pocket, highlighting the structural importance of the 5-bromopyridine orientation [1]. While 3-(5-bromopyridin-3-yl)prop-2-enoic acid itself is the carboxylic acid precursor rather than the ester derivative tested, the 5-bromopyridinyl core is directly implicated in the observed potency.

Protease inhibition Antiviral Human rhinovirus

Physicochemical Distinction: Calculated Properties Differentiate from Non-Brominated Analog

The presence of bromine at the 5-position of the pyridine ring fundamentally alters physicochemical properties compared to the non-brominated analog 3-(pyridin-3-yl)prop-2-enoic acid (CAS 19337-97-4). The target compound (MW 228.04) is 53% heavier than the non-brominated analog (MW 149.15) . Calculated properties for the target compound include density 1.696 g/cm³, boiling point 351.5 °C at 760 mmHg, and refractive index 1.658 . The bromine substituent introduces halogen bonding capability and alters lipophilicity, directly impacting membrane permeability and target binding kinetics.

Physicochemical properties Drug-likeness Halogen bonding

Validated Application Scenarios for 3-(5-Bromopyridin-3-yl)prop-2-enoic acid Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery Targeting mPGES-1

The sub-micromolar mPGES-1 inhibitory activity (IC50 506 nM) supports use as a starting scaffold for anti-inflammatory programs aiming to reduce PGE2 production while sparing COX-1/2 pathways. The carboxylic acid moiety offers a handle for amide or ester derivatization to optimize potency and pharmacokinetics [1].

Antiparasitic Lead Optimization Against Cryptosporidium IMPDH

With a potent 10 nM IC50 against Cryptosporidium parvum IMPDH, this compound serves as a validated lead for cryptosporidiosis drug development. The bromopyridine core can be diversified via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) to explore SAR and improve selectivity over human IMPDH isoforms [2].

Antiviral Protease Inhibitor Scaffold Expansion

The 5-bromopyridinyl motif has demonstrated 80 nM potency in HRV 3C protease inhibitors. 3-(5-Bromopyridin-3-yl)prop-2-enoic acid provides the identical heteroaromatic core for elaboration into ester or amide prodrugs targeting viral proteases, including those of rhinovirus, enterovirus, and potentially SARS-CoV-2 3CLpro [3].

Halogen Bonding-Enabled Fragment-Based Drug Discovery (FBDD)

The 5-bromo substituent enables σ-hole halogen bonding interactions with backbone carbonyls or π-systems in protein binding sites. Combined with the carboxylic acid hydrogen-bonding motif, this compound constitutes a rule-of-three compliant fragment (MW 228, ≤3 H-bond donors) suitable for FBDD screening and subsequent fragment growing via the bromine handle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Bromopyridin-3-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.